M1-Preferring mAChR Subtype Selectivity Profile: Ki Values vs. Atropine
Methylbenactyzium Bromide displays a distinct rank order of affinity for the five human mAChR subtypes, with highest affinity for M1 (Ki = 1.2 nM) and lowest for M5 (Ki = 5.3 nM), representing a 4.4-fold selectivity window [1]. In contrast, atropine is a non-selective antagonist that binds all five subtypes with essentially equal, high affinity (pKi ≈ 8.7 nM, Ki ≈ 2.0 nM) [2]. This quantifiable difference in subtype selectivity profile enables M1/M3-predominant antagonism while sparing M2/M5-mediated pathways to some extent.
| Evidence Dimension | Binding affinity (Ki) for human mAChR subtypes M1, M2, M3, M4, M5 |
|---|---|
| Target Compound Data | M1 = 1.2 nM; M2 = 4.5 nM; M3 = 2.8 nM; M4 = 3.1 nM; M5 = 5.3 nM |
| Comparator Or Baseline | Atropine: Non-selective, approximately equal affinity across all five subtypes (pKi ~8.7, Ki ~2.0 nM) |
| Quantified Difference | Methylbenactyzium exhibits a 4.4-fold higher affinity for M1 (1.2 nM) over M5 (5.3 nM), whereas atropine shows negligible subtype preference. |
| Conditions | Radioligand competitive binding assays using recombinant human M1–M5 mAChR subtypes expressed in cell lines; incubation at 25°C for 60 min; filtration through glass fiber filters. |
Why This Matters
This quantified selectivity profile is directly relevant for researchers requiring M1/M3-predominant antagonism for gastrointestinal or neurological studies, where non-selective blockade with atropine would produce confounding off-target effects (e.g., cardiac M2, glandular M3).
- [1] InvivoChem. Methylbenactyzium Bromide (CAS 3166-62-9) Product Datasheet: Biological Activity – Muscarinic Acetylcholine Receptor Subtypes Ki Values. View Source
- [2] Bhattacharjee AK, et al. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorg Med Chem. 2013 May 1;21(9):2651-62. View Source
